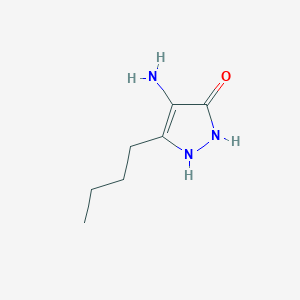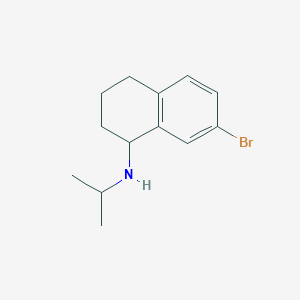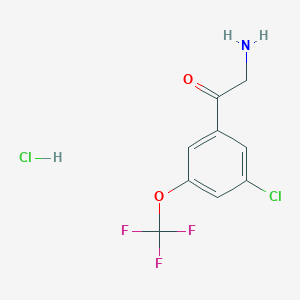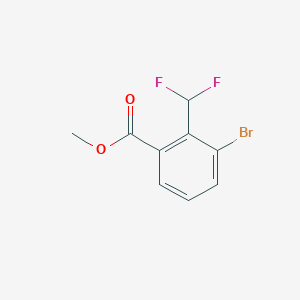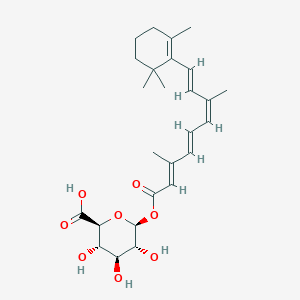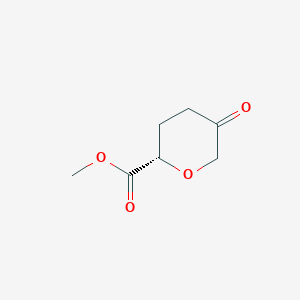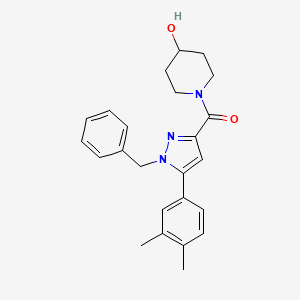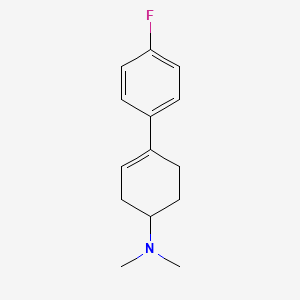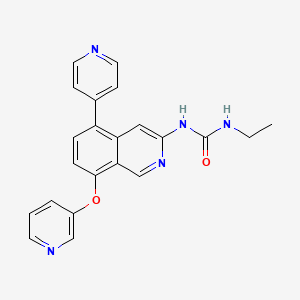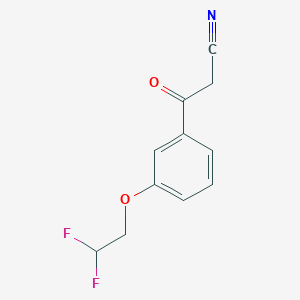
3-(2,2-Difluoroethoxy)benzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is known for its unique structure, which includes a difluoroethoxy group attached to a benzoylacetonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 3-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of 3-hydroxybenzoylacetonitrile with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-(2,2-Difluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
科学的研究の応用
3-(2,2-Difluoroethoxy)benzoylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(2,2-Difluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to suppress the activation of the NFκB pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), thereby exerting its anti-inflammatory effects .
類似化合物との比較
3-(2,2-Difluoroethoxy)benzoylacetonitrile can be compared with other benzoylacetonitrile derivatives, such as:
This compound: Known for its unique difluoroethoxy group, which imparts distinct chemical properties.
3-(2,2-Dichloroethoxy)benzoylacetonitrile: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
3-(2,2-Dibromoethoxy)benzoylacetonitrile:
特性
分子式 |
C11H9F2NO2 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
3-[3-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13)7-16-9-3-1-2-8(6-9)10(15)4-5-14/h1-3,6,11H,4,7H2 |
InChIキー |
NESZJZSNIFEQPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC(F)F)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


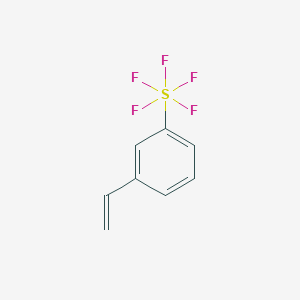
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12854890.png)
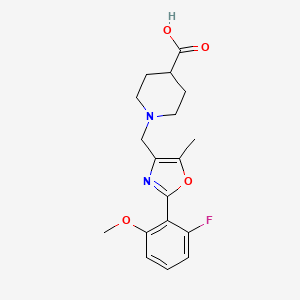
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
